![molecular formula C12H24N2O3SSi B12533231 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole CAS No. 805244-13-7](/img/structure/B12533231.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole is an organosilicon compound that combines the properties of both imidazole and silane groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable coupling agent in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole typically involves the reaction of 1H-imidazole with 3-(triethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of advanced composites, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole involves the formation of covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The imidazole ring can interact with organic molecules through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
- 3-(Triethoxysilyl)propyl isocyanate
- Bis[3-(triethoxysilyl)propyl]tetrasulfide
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole is unique due to its dual functionality, combining the reactivity of both imidazole and silane groups. This allows it to act as an effective coupling agent, enhancing the properties of composite materials and improving the performance of various industrial products .
Eigenschaften
CAS-Nummer |
805244-13-7 |
|---|---|
Molekularformel |
C12H24N2O3SSi |
Molekulargewicht |
304.48 g/mol |
IUPAC-Name |
triethoxy-[3-(1H-imidazol-2-ylsulfanyl)propyl]silane |
InChI |
InChI=1S/C12H24N2O3SSi/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12/h8-9H,4-7,10-11H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
GCJIGZFIWOQUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCSC1=NC=CN1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
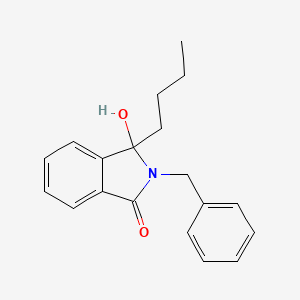
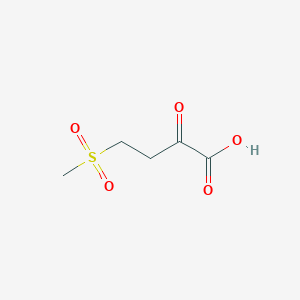
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)
![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
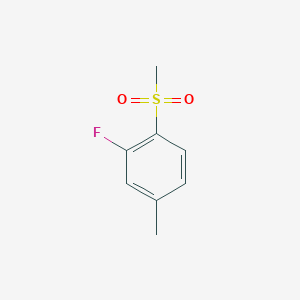

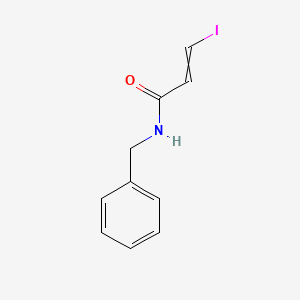
![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
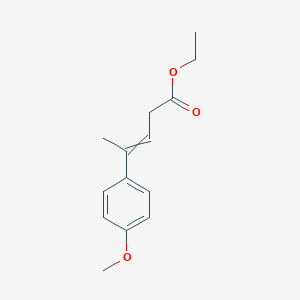
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
